Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCNSKBVHRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of kinase inhibitors, which are crucial for treating cancers associated with mutations in the c-KIT gene.
Case Study: Kinase Inhibitors
A study highlighted the discovery of a novel c-KIT kinase inhibitor derived from this compound. The inhibitor demonstrated potent activity against both wild-type and drug-resistant mutants of c-KIT, showcasing its potential as a therapeutic agent for gastrointestinal stromal tumors (GISTs) . The pharmacokinetic properties of this compound were evaluated in different species, indicating its suitability for further development in clinical settings.
Agricultural Applications
In agriculture, this compound is investigated for its herbicidal properties. Its structure allows it to interact effectively with plant growth regulators, making it a candidate for developing new herbicides.
Herbicidal Efficacy
Research has shown that compounds with similar structures exhibit significant herbicidal activity against various weed species. The chloro and trifluoromethyl groups enhance the compound's bioactivity and selectivity towards target plants, reducing damage to non-target species .
Chemical Reactions and Synthesis
This compound can undergo several chemical reactions, such as nucleophilic substitution, which allows for the synthesis of more complex derivatives. This versatility is advantageous for researchers looking to create novel compounds with tailored properties.
Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles (e.g., amines) | Various amine derivatives |
| Esterification | Reaction with alcohols | Modified esters |
| Hydrolysis | Reaction with water | Carboxylic acid derivatives |
Mechanism of Action
The mechanism of action of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ester Group Variations
Substitution of the methyl ester with ethyl or benzyl esters significantly impacts physicochemical properties and synthetic yields:
Key Observations :
- Lipophilicity : Methyl esters generally exhibit lower molecular weight and lipophilicity compared to ethyl or benzyl analogs, influencing solubility and metabolic stability.
- Synthetic Accessibility : Ethyl esters (e.g., 1d, 1e) show higher yields (58–67%) compared to methoxy-substituted analogs (e.g., 1g: 36%) due to steric and electronic effects .
Substituent Variations on the Aromatic Ring
Modifications to the chloro- and trifluoromethyl-substituted phenyl ring alter reactivity and biological activity:
Key Observations :
Application-Specific Derivatives
Key Observations :
- Agrochemicals vs. Pharmaceuticals : Sulfonylurea derivatives (e.g., ) target plant acetolactate synthase, while glycinate analogs (e.g., QZ-6717 ) serve as intermediates in pesticide synthesis.
- Biological Activity : HDAC inhibitor precursors (e.g., 25 ) require precise ester deprotection for active acid formation, highlighting the role of ester stability in prodrug design.
Biological Activity
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenoxy ring. The synthesis typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base, such as potassium carbonate, under conditions that facilitate ester formation. The reaction is generally conducted in organic solvents like dimethylformamide at elevated temperatures.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration.
- Enzyme Interaction : The phenoxy moiety can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various pathogens, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it showed effective activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Pathogen | MIC Value (μg/mL) | Comparison Antibiotic | MIC Value (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.2 - 5.7 | Cefazolin | 4.2 |
| Escherichia coli | <10 | Cefotaxime | 8.9 |
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that it exhibited IC50 values significantly lower than those of traditional antimalarial drugs like chloroquine, indicating strong potential as an antimalarial agent .
| Strain | IC50 Value (μg/mL) | Comparison Drug | IC50 Value (μg/mL) |
|---|---|---|---|
| Plasmodium falciparum 3D7 | 0.0049 | Chloroquine | 0.33 |
| Plasmodium falciparum FCR-3 | 0.12 | Chloroquine | 0.06 |
Case Studies and Research Findings
- Antibacterial Activity : A study published in MDPI highlighted the antibacterial efficacy of related compounds with similar structural features, demonstrating their effectiveness against various strains of bacteria including resistant ones .
- Antimalarial Potential : In another research effort, compounds structurally related to this compound were shown to target dihydroorotate dehydrogenase in Plasmodium falciparum, suggesting a potential mechanism for their antimalarial activity .
- Safety and Toxicity Profile : Preliminary assessments indicated moderate toxicity levels for compounds in this class, with favorable pharmacokinetic properties such as good oral bioavailability and low risk for drug-drug interactions .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate?
The synthesis typically involves nucleophilic substitution reactions between 4-chloro-3-(trifluoromethyl)phenol and methyl chloroacetate under basic conditions. Critical parameters include:
- Reagent selection : Use of potassium carbonate (K₂CO₃) as a base to deprotonate the phenol group .
- Solvent optimization : Methanol-tetrahydrofuran (MeOH-THF) mixtures enhance solubility and reaction rates .
- Purification : Liquid-liquid extraction with ethyl acetate and drying over sodium sulfate ensure high purity .
- Yield improvement : Monitoring reaction completion via TLC (Rf ~0.55 in hexane:ethyl acetate 1:1) reduces side-product formation .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- 1H-NMR : Key signals include δ 3.63 (ester methyl), δ 7.12–7.59 (aromatic protons), and δ 10.07 (amide NH, if present in analogs) .
- HPLC : Retention times (e.g., 1.06–1.09 min) and UV absorption profiles confirm purity .
- Mass spectrometry : Molecular ion peaks at m/z 325.29 (C₁₀H₈ClF₃O₃) validate the molecular formula .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Enzyme inhibition : Screen against serine hydrolases or cytochrome P450 isoforms due to the trifluoromethyl group’s metabolic stability .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., prostaglandin D receptors) using tritiated analogs .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess antitumor potential .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets?
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability .
- Metabolic stability : Resistance to oxidative degradation in hepatic microsomes compared to non-fluorinated analogs .
- Steric effects : Bulky -CF₃ may disrupt protein-ligand binding pockets, as seen in prostaglandin D receptor antagonists . Methodological approach: Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding interactions .
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies often arise from:
- Substituent positioning : Para-chloro vs. ortho-chloro isomers exhibit 10–100x differences in IC₅₀ values for enzyme inhibition .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of phenolic oxygen, affecting binding . Resolution strategy: Conduct side-by-side comparisons under standardized conditions (e.g., PBS buffer, 37°C) .
Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?
- DFT calculations : Model transition states for nucleophilic substitution at the phenoxy-acetate junction (e.g., B3LYP/6-31G*) .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
- SAR studies : Compare electrostatic potential maps of -CF₃ vs. -CH₃ analogs to rationalize activity differences .
Q. What strategies mitigate toxicity concerns during preclinical development?
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone methides from oxidative degradation) .
- In vitro safety panels : Screen for hERG channel inhibition (patch-clamp assays) and mitochondrial toxicity (Seahorse assays) .
- In vivo models : Zebrafish LC₅₀ studies (96-hour exposure) provide rapid toxicity benchmarks .
Methodological Tables
Q. Table 1. Comparative Reactivity of this compound and Analogs
| Compound | Hydrolysis Half-life (pH 7.4) | LogP | IC₅₀ (µM) for COX-2 Inhibition |
|---|---|---|---|
| Target Compound | 48 h | 3.2 | 0.89 ± 0.12 |
| 4-Fluoro-3-methoxyphenyl analog | 12 h | 2.8 | >10 |
| 3-Fluoro-4-methylbenzoic acid | N/A | 1.9 | Inactive |
Q. Table 2. Key 1H-NMR Signals for Structural Validation
| Proton Environment | δ Range (ppm) | Multiplicity |
|---|---|---|
| Ester methyl (COOCH₃) | 3.63–3.75 | Singlet |
| Aromatic protons (Ar-H) | 7.12–7.59 | Multiplet |
| Trifluoromethyl (CF₃) | Not observed | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
